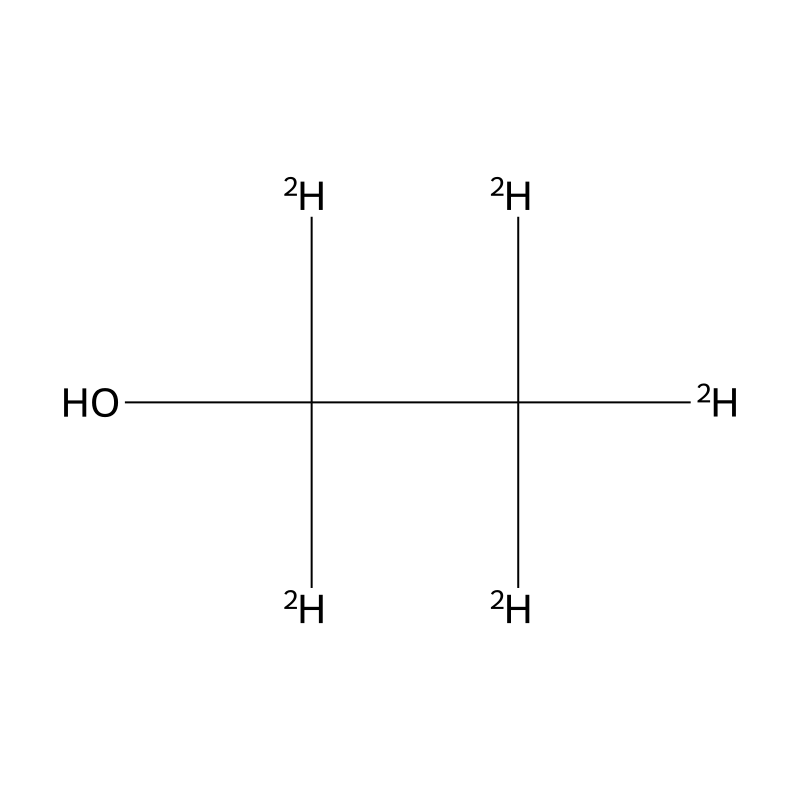

Ethanol-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isotopic Labeling and Tracing

Ethanol-d5 is a deuterated form of ethanol, meaning five of its hydrogen atoms are replaced with deuterium (a stable isotope of hydrogen with one neutron). This isotopic substitution allows scientists to track the ethanol molecule through complex biological or chemical processes. By measuring the presence and abundance of the deuterium label, researchers can gain insights into:

Ethanol-d5, also known as Ethanol-1,1,2,2,2-d5 or Ethyl alcohol-d5, is a deuterated form of ethanol where five hydrogen atoms are replaced with deuterium. Its chemical formula is C₂D₆O, and it has a molecular weight of approximately 51.08 g/mol. This isotopologue is used primarily in scientific research and applications that require tracing or labeling due to the unique properties of deuterium compared to hydrogen. The presence of deuterium alters the physical and chemical properties of ethanol, making it useful in various analytical techniques.

Ethanol-d5 is primarily used as a solvent or internal standard in scientific research. Its main mechanism of action lies in its ability to:

- Alter NMR Spectra: Due to the different magnetic properties of deuterium compared to hydrogen, ethanol-d5 produces a distinct signal in Nuclear Magnetic Resonance (NMR) spectroscopy. This allows scientists to differentiate between the solvent peak and the signals from the target molecule being studied [].

- Serve as an Isotopic Tracer: When used in biological or metabolic studies, ethanol-d5 can be incorporated into molecules or reaction pathways. By analyzing the position of the deuterium atoms in the final product, researchers can track the reaction's progress and identify metabolic pathways [].

Ethanol-d5 shares similar hazards with regular ethanol. It is:

- Dehydrogenation: Ethanol-d5 can undergo dehydrogenation to form acetaldehyde-d5.

- Esterification: It can react with carboxylic acids to form esters, where the esterification process may yield deuterated esters.

- Hydrogen Atom Reactions: Studies have shown that the rate of reaction between hydrogen atoms and ethanol-d5 differs from that with regular ethanol, affecting reaction kinetics and mechanisms .

Ethanol-d5 exhibits similar biological activities to regular ethanol but is often used in metabolic studies to trace pathways without interference from naturally occurring hydrogen isotopes. In pharmacokinetic studies, it helps in understanding the metabolism and distribution of ethanol in biological systems. Research indicates that deuterated compounds can have altered pharmacological effects due to differences in isotopic mass .

Ethanol-d5 can be synthesized through various methods:

- Exchange Reactions: One common method involves the exchange of hydrogen atoms for deuterium in existing ethanol using heavy water (D₂O) under catalytic conditions.

- Reduction of Carbonyl Compounds: Another method includes the reduction of deuterated carbonyl compounds (like acetaldehyde-d5) using deuterated reducing agents.

- Chemical Synthesis: Direct synthesis from ethylene and deuterated reagents can also be employed to produce ethanol-d5 .

Ethanol-d5 is utilized in several fields:

- Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent or reference standard in NMR studies due to its distinct spectral characteristics.

- Metabolic Tracing: In metabolic studies, it aids researchers in tracing metabolic pathways and understanding drug metabolism.

- Analytical Chemistry: Used as an internal standard in mass spectrometry for quantifying compounds .

Studies involving ethanol-d5 focus on its interactions with various biological molecules and its role in metabolic pathways. For instance, research has shown how it interacts differently with enzymes compared to regular ethanol, which can influence drug interactions and efficacy .

Additionally, the isotopic labeling allows for precise tracking of metabolic processes without the confounding effects of natural isotopes.

Ethanol-d5 shares similarities with other alcohols and deuterated compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethanol | C₂H₆O | Commonly used alcoholic beverage; no deuterium |

| Ethanol-d4 | C₂H₄D₄O | Contains four deuterium atoms; used for similar studies |

| Methanol-d4 | CH₃D₃O | Deuterated methanol; used in organic synthesis |

| Propanol-d7 | C₃H₇D₇O | Deuterated propanol; useful in NMR spectroscopy |

Ethanol-d5 is unique due to its specific isotopic composition, which allows for distinct analytical advantages over its non-deuterated counterparts. Its applications in research settings make it invaluable for studying metabolic processes and

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Molasses: ACTIVE